![molecular formula C16H18N2O2 B1397256 Ethyl 3-amino-4-(4-toluidino)benzoate CAS No. 1220020-00-7](/img/structure/B1397256.png)
Ethyl 3-amino-4-(4-toluidino)benzoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-amino-4-(4-toluidino)benzoate and similar benzoate compounds has been studied in the context of designing local anesthetics . The process involves the use of tetracaine and pramocaine as lead compounds, and the target molecule is modified by bioisostere formation and modification with alkyl groups . The synthesis process typically involves three steps: alkylation, esterification, and alkylation .Scientific Research Applications
Molecular and Structural Studies
Ethyl 3-amino-4-(4-toluidino)benzoate has been explored in the context of molecular and structural studies. For instance, research on substituted 4-pyrazolylbenzoates, which share a structural similarity, revealed intricate hydrogen-bonded supramolecular structures. These structures are significant in understanding molecular interactions and designing novel materials (Portilla et al., 2007).
Synthesis and Chemical Properties
The compound's synthesis and chemical properties have been subjects of extensive research. Investigations into orthogonally protected derivatives and their utility in the synthesis of other complex molecules demonstrate the compound's relevance in synthetic chemistry. Such research offers insights into the structural intricacies and potential applications of the compound in various chemical syntheses (Czajgucki et al., 2003).
Optical Properties and Applications
Remarkably, studies have delved into the optical properties of ethyl 3-amino-4-(4-toluidino)benzoate derivatives, highlighting their potential in fields like photonics. Research detailing the synthesis and characterization of such derivatives, alongside their nonlinear optical properties, underscores the compound's significance in developing advanced optical materials and devices (Abdullmajed et al., 2021).
Applications in Biological and Environmental Sciences
The compound and its derivatives have also found applications in biological and environmental sciences. For example, studies on the biodegradation of chlorimuron-ethyl, a compound structurally related to ethyl 3-amino-4-(4-toluidino)benzoate, have provided valuable insights into environmental remediation strategies and the roles of specific microorganisms in these processes (Li et al., 2016).
properties
IUPAC Name |
ethyl 3-amino-4-(4-methylanilino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-16(19)12-6-9-15(14(17)10-12)18-13-7-4-11(2)5-8-13/h4-10,18H,3,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYPWWCUYVVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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